(3s)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol
Description
(3S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol characterized by a phenoxyphenyl substituent at the 3-position of the propan-1-ol backbone. This compound likely serves as a building block in organic synthesis, particularly in pharmaceuticals or agrochemicals, where stereochemistry and substituent effects play critical roles in bioactivity .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO2/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2/t15-/m0/s1 |
InChI Key |
OYWAHXNHRLBPHL-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CCO)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N |
Origin of Product |
United States |
Biological Activity
(3s)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol, also known as a β-amino alcohol, has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of an amino group and a phenoxy group, which contribute to its unique chemical and biological properties. Its molecular structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of various proteins through binding interactions, leading to alterations in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical in various metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.
1. Enzyme Inhibition
Studies have demonstrated that this compound can inhibit enzymes involved in neurotransmitter metabolism. This inhibition may contribute to its therapeutic effects in neuropsychiatric disorders.
2. Antidepressant Properties
Research indicates that the compound may exhibit antidepressant-like effects in animal models. In particular, it has been shown to increase serotonin levels by inhibiting the reuptake of this neurotransmitter, similar to selective serotonin reuptake inhibitors (SSRIs).
3. Neuroprotective Effects
Evidence suggests that this compound possesses neuroprotective properties, potentially reducing neuronal damage in conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with monoamine oxidase (MAO), it was found that the compound effectively inhibited MAO activity, leading to increased levels of monoamines in the brain. This suggests a potential mechanism for its antidepressant effects .
Case Study 2: Behavioral Assessment
A behavioral study on rodents indicated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results were comparable to those observed with established antidepressants .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant-like effects | MAO inhibition, serotonin reuptake inhibition |
| Fluoxetine | Antidepressant | SSRI |
| Sertraline | Antidepressant | SSRI |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Calculated based on molecular formula.
Toxicity Profiles
- 3-Amino-3-(2-aminophenyl)propan-1-ol: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory tract irritant (H335) .
- Chlorophenyl Derivatives: Potential carcinogenicity (IARC/ACGIH/NTP classifications for halogenated aromatics) .
- Methoxyphenyl Derivatives: Limited toxicity data; methoxy groups generally reduce acute toxicity compared to amino or chloro substituents.
- 3-Aminopropan-1-ol: No significant hazards reported, likely due to its simplicity and high water solubility .
Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase reactivity but raise toxicity concerns, while electron-donating groups (e.g., OCH₃) improve solubility and biocompatibility .
- Safety Evaluation: The RIFM framework () emphasizes rigorous hazard profiling for aromatic amines and halogenated compounds, aligning with the risks observed in aminophenyl and chlorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
